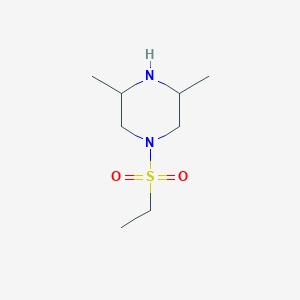![molecular formula C10H14N4O B12943393 2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine](/img/structure/B12943393.png)
2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine is a compound that belongs to the class of pyrrolo[2,1-f][1,2,4]triazine derivatives. This compound is known for its unique bicyclic structure, which includes a nitrogen-nitrogen bond with a bridgehead nitrogen. Pyrrolo[2,1-f][1,2,4]triazine derivatives have gained significant attention due to their diverse biological activities and potential therapeutic applications .
Méthodes De Préparation
The synthesis of 2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine can be achieved through various synthetic routes. Some of the common methods include:
Synthesis from Pyrrole Derivatives: This method involves the reaction of pyrrole derivatives with appropriate reagents to form the desired compound.
Synthesis via Bromohydrazone: This route involves the formation of bromohydrazone intermediates, which are then cyclized to form the pyrrolo[2,1-f][1,2,4]triazine core.
Formation of Triazinium Dicyanomethylide: This method involves the formation of triazinium dicyanomethylide intermediates, which undergo further reactions to yield the target compound.
Multistep Synthesis: This approach involves multiple steps, including the formation of key intermediates and their subsequent transformation into the final product.
Transition Metal Mediated Synthesis: This method utilizes transition metal catalysts to facilitate the formation of the pyrrolo[2,1-f][1,2,4]triazine core.
Rearrangement of Pyrrolooxadiazines: This route involves the rearrangement of pyrrolooxadiazine intermediates to form the desired compound.
Analyse Des Réactions Chimiques
2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Cyclization: Cyclization reactions can be used to form additional ring structures, enhancing the compound’s complexity.
Applications De Recherche Scientifique
2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antiviral agent against RNA viruses and as an anticancer agent targeting specific molecular pathways.
Mécanisme D'action
The mechanism of action of 2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of key biological processes. For example, it may inhibit RNA-dependent RNA polymerase, thereby preventing viral replication. Additionally, it may target specific kinases involved in cancer cell proliferation, leading to the inhibition of tumor growth .
Comparaison Avec Des Composés Similaires
2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine can be compared with other similar compounds, such as:
Pyrrolo[2,1-f][1,2,4]triazine Derivatives: These compounds share the same core structure but may have different substituents, leading to variations in their biological activities and applications.
Remdesivir: This antiviral drug contains a pyrrolo[2,1-f][1,2,4]triazine moiety and is used for the treatment of COVID-19.
Brivanib Alaninate: An antitumorigenic drug that also contains a pyrrolo[2,1-f][1,2,4]triazine core and is used for cancer treatment.
Propriétés
Formule moléculaire |
C10H14N4O |
|---|---|
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine |
InChI |
InChI=1S/C10H14N4O/c1-7(5-11)8-3-4-9-10(15-2)12-6-13-14(8)9/h3-4,6-7H,5,11H2,1-2H3 |
Clé InChI |
GKGWXQBPQFSHCX-UHFFFAOYSA-N |
SMILES canonique |
CC(CN)C1=CC=C2N1N=CN=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(tert-Butyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12943317.png)


![4-Chloro-3-{[(pyrazin-2-yl)oxy]methyl}aniline](/img/structure/B12943340.png)

![N-((5-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-7-yl)methyl)cyclopropanecarboxamide](/img/structure/B12943349.png)

![Methyl 3-((4-hydroxytetrahydro-2H-pyran-4-yl)ethynyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B12943360.png)

![Methyl [3,5-dichloro-4-(3-isopropyl-4-methoxy-5-methylphenoxy)]benzoate](/img/structure/B12943382.png)
![6-Chlorobenzo[b]phenazine](/img/structure/B12943390.png)
![tert-Butyl 7-hydroxy-1-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B12943392.png)
